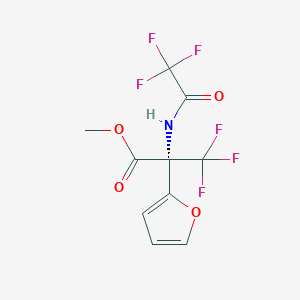
Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% (MTFTA) is an organic compound belonging to the class of alaninate compounds. It is a colorless, odorless, and crystalline solid with a melting point of approximately 102°C. MTFTA is a versatile compound that has a wide range of scientific applications. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% is thought to act as an acid catalyst in chemical reactions. It is believed to catalyze the reaction between the reactants by protonating them, which increases the rate of the reaction. The protonation of the reactants also increases the electron density of the reactants, which increases the reactivity of the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% have not been extensively studied. However, it is known to be an effective catalyst for a variety of chemical reactions, which suggests that it has the potential to affect biochemical pathways in the body. In addition, it has been used in the synthesis of pharmaceuticals and agrochemicals, which suggests that it may have the potential to interact with biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% has several advantages for laboratory experiments. It is a versatile compound that can be used in a wide range of reactions, and it is relatively easy to synthesize. Furthermore, it is relatively stable and has a low toxicity. However, it is also relatively expensive and may require special handling and storage.
Orientations Futures
Future research on Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% could focus on its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, further studies could be conducted to determine the optimal conditions for the synthesis of Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97%, as well as its use in various catalytic reactions. Finally, further research could be conducted to explore the potential of Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% as a ligand in coordination chemistry.
Méthodes De Synthèse
Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% can be synthesized by a process known as the Mitsunobu reaction. This reaction involves the use of a reagent, such as triphenylphosphine and diisopropyl azodicarboxylate, to form the desired compound. The reaction is typically carried out in a solvent, such as dichloromethane, at room temperature. This method is simple and efficient, and it produces high yields of the desired compound.
Applications De Recherche Scientifique
Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate, 97% has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Furthermore, it has been used as a starting material in the synthesis of other compounds, such as polymers and polysaccharides.
Propriétés
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-(furan-2-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO4/c1-20-7(19)8(10(14,15)16,5-3-2-4-21-5)17-6(18)9(11,12)13/h2-4H,1H3,(H,17,18)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFQDUPMXUKYPH-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)(C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@](C1=CC=CO1)(C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alaninate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

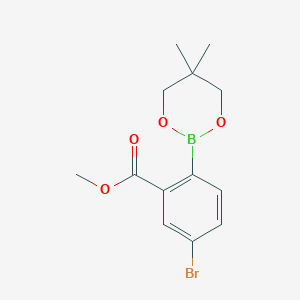

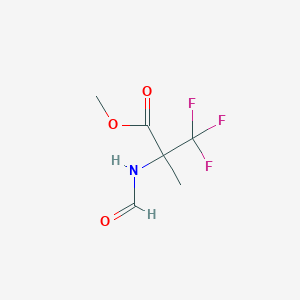
![Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate, 97% (Boc-DL-aMeAla(F3)-OMe)](/img/structure/B6328172.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate; 97%](/img/structure/B6328184.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328188.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6328202.png)
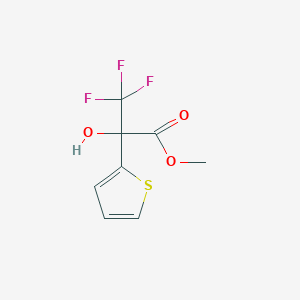
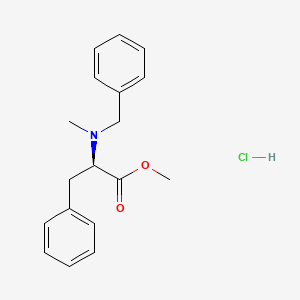
![Methyl 3,3,3-trifluoro-N-[(4-methylphenyl)sulfonyl]alaninate, 97% (Tos-L-Ala(F3)-OMe)](/img/structure/B6328229.png)
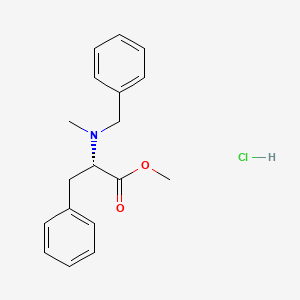
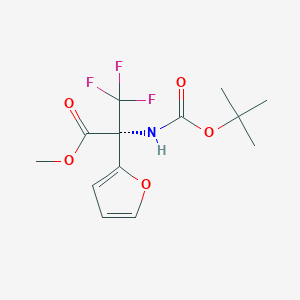
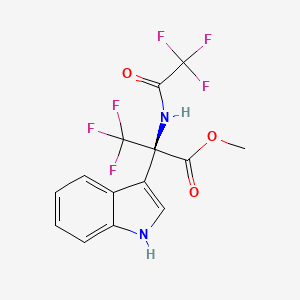
![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)